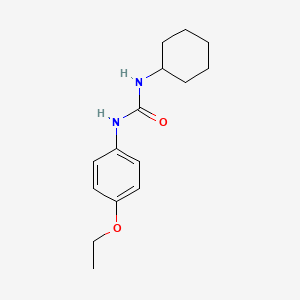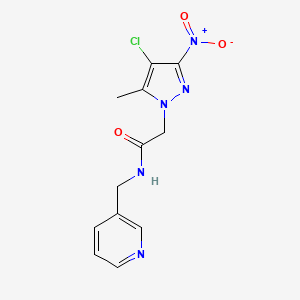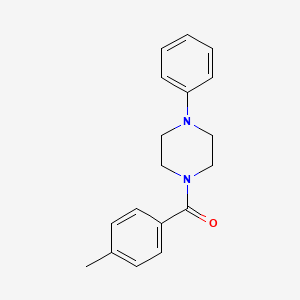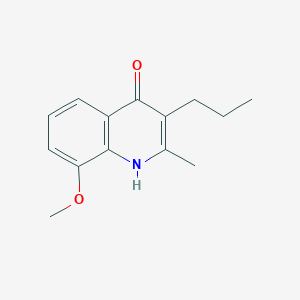
N-cyclohexyl-N'-(4-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(4-ethoxyphenyl)urea, also known as CEU, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been found to have several biochemical and physiological effects, which make it an ideal candidate for various laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N'-(4-ethoxyphenyl)urea involves its binding to the active site of the enzyme, leading to the inhibition of its activity. N-cyclohexyl-N'-(4-ethoxyphenyl)urea has been found to be a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase. It has also been found to be a non-competitive inhibitor of carbonic anhydrase.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(4-ethoxyphenyl)urea has several biochemical and physiological effects, which make it an ideal candidate for various laboratory experiments. It has been found to be a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. N-cyclohexyl-N'-(4-ethoxyphenyl)urea has also been found to inhibit carbonic anhydrase, which is an enzyme involved in the regulation of pH in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N'-(4-ethoxyphenyl)urea has several advantages for laboratory experiments. It is a potent inhibitor of several enzymes, which makes it an ideal candidate for studying enzyme inhibition. N-cyclohexyl-N'-(4-ethoxyphenyl)urea is also stable under a wide range of conditions, which makes it easy to handle and store. However, N-cyclohexyl-N'-(4-ethoxyphenyl)urea has some limitations for laboratory experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. N-cyclohexyl-N'-(4-ethoxyphenyl)urea also has a low bioavailability, which makes it difficult to study its effects in vivo.
Direcciones Futuras
There are several future directions for the use of N-cyclohexyl-N'-(4-ethoxyphenyl)urea in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. N-cyclohexyl-N'-(4-ethoxyphenyl)urea has been found to be a potent inhibitor of acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. Another potential application is in the development of new catalysts for organic synthesis. N-cyclohexyl-N'-(4-ethoxyphenyl)urea has been used as a ligand in the preparation of metal complexes, which have been found to be effective catalysts for various organic reactions.
Conclusion:
In conclusion, N-cyclohexyl-N'-(4-ethoxyphenyl)urea is a chemical compound that has been widely used in scientific research for its unique properties. It has been found to be an effective inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N-cyclohexyl-N'-(4-ethoxyphenyl)urea has several advantages for laboratory experiments, including its stability and potency as an enzyme inhibitor. However, it also has some limitations, including its low bioavailability and water-insolubility. There are several future directions for the use of N-cyclohexyl-N'-(4-ethoxyphenyl)urea in scientific research, including the development of new drugs for the treatment of Alzheimer's disease and the development of new catalysts for organic synthesis.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N'-(4-ethoxyphenyl)urea involves the reaction between cyclohexylisocyanate and 4-ethoxyaniline in the presence of a catalyst. The reaction produces N-cyclohexyl-N'-(4-ethoxyphenyl)urea as the final product, which is then purified through recrystallization. This synthesis method has been optimized to produce high yields of N-cyclohexyl-N'-(4-ethoxyphenyl)urea and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(4-ethoxyphenyl)urea has been extensively used in scientific research for its unique properties. It has been found to be an effective inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N-cyclohexyl-N'-(4-ethoxyphenyl)urea has also been used as a ligand in the preparation of metal complexes for catalytic and biological applications.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-14-10-8-13(9-11-14)17-15(18)16-12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFSDXXMXQHXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(4-ethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654176.png)


![3-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5654190.png)
![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-amine](/img/structure/B5654198.png)

![N-[4-(benzyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B5654211.png)

![5,6-dimethyl-2-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5654231.png)
![1-(cyclopropylcarbonyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5654239.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B5654253.png)
![(3aS*,6aS*)-2-methyl-5-[2-(2-morpholin-4-ylethoxy)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5654268.png)